
Msop
Description
Significance within Glutamatergic Neurotransmission Research
Glutamatergic neurotransmission, mediated by the excitatory neurotransmitter glutamate (B1630785), is fundamental to numerous brain functions, including learning, memory, and synaptic plasticity. hellobio.comnih.gov Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that modulate this transmission and are divided into three groups (Group I, II, and III) based on their sequence similarity, pharmacology, and signaling pathways. nih.govacs.org Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located on presynaptic terminals and typically inhibit neurotransmitter release by coupling to Gi/o proteins, leading to a decrease in cAMP levels and modulation of ion channels. wikipedia.orgnih.govuni-regensburg.de
Msop's significance lies in its ability to selectively antagonize Group III mGluRs. hellobio.commedchemexpress.com This antagonistic action allows researchers to block the effects mediated by these receptors, thereby enabling the study of their specific roles in various physiological and pathological processes within the glutamatergic system. By using this compound, scientists can isolate the contribution of Group III mGluRs from the effects of other glutamate receptors (ionotropic and other mGluR groups) and other neurotransmitter systems.
Historical Context of Selective Group III Metabotropic Glutamate Receptor Antagonist Development
The development of selective pharmacological tools for mGluRs has been crucial for understanding their diverse functions. Early research into mGluRs utilized agonists like L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) and L-SOP to activate Group III receptors. hellobio.comnih.gov However, the development of selective antagonists for this group was initially challenging. This compound, along with MAP4 (α-methyl-4-phosphonophenylglycine), were among the first compounds identified as relatively selective antagonists for Group III mGluRs. uni-regensburg.denih.gov
The phosphonate (B1237965) functional group present in early agonists like L-AP4 and L-SOP posed limitations for developing systemically active drugs with good receptor subtype selectivity. uni-regensburg.de The subsequent development of compounds like phosphono-substituted phenylglycine derivatives (e.g., CPPG and MPPG) offered slightly improved potency compared to the initial α-methyl analogues. uni-regensburg.de Despite these advancements, many orthosteric Group III mGluR antagonists, including this compound, have poor blood-brain barrier penetration, which can limit their in vivo applications and necessitate direct administration into the brain for neuroscience research. uni-regensburg.de The ongoing search for more potent and selective ligands, including allosteric modulators, continues to be an active area of research to overcome the limitations of earlier compounds like this compound. nih.gov
Role as a Pharmacological Tool in Neuroscience
This compound serves as a valuable pharmacological tool in neuroscience to investigate the functions of Group III mGluRs. Its use allows researchers to probe the involvement of these receptors in modulating synaptic transmission and neuronal excitability. For instance, studies have utilized this compound to demonstrate that the activation of Group III mGluRs can attenuate the toxicity of substances like rotenone (B1679576) on dopaminergic neurons, an effect that was blocked by this compound and another antagonist, CPPG. jneurosci.org This suggests a protective role for Group III mGluRs in certain neurodegenerative contexts, which can be studied using antagonists like this compound.
Furthermore, this compound has been employed in electrophysiological studies to examine the impact of Group III mGluR blockade on synaptic currents. While some studies using this compound and MPPG did not find a significant effect on trigeminally or auditory-evoked synaptic current amplitudes in certain neurons, its application is critical for confirming the involvement of Group III mGluRs in observed phenomena. jneurosci.org this compound has also been used to reverse the effects of Group III mGluR agonists, such as the reduction in extracellular RANTES levels induced by L-AP4 in glial cell cultures, highlighting its utility in studying receptor-mediated signaling pathways. researchgate.net The ability of this compound to reverse the effects of agonists like AMN082 on neurotransmitter release further underscores its importance in dissecting the specific contributions of mGluR7 in various brain regions. uni-regensburg.de
Data regarding the affinity of this compound for Group III mGluRs highlights its selectivity. This compound is reported to be a selective Group III metabotropic glutamate receptor antagonist with an apparent KD of 51 μM for the L-AP4-sensitive presynaptic mGluR. medchemexpress.com Its apparent KD for the (1S, 3S)-ACPD sensitive receptor (a Group II agonist) was calculated as greater than 700 μM, indicating its preference for Group III receptors. medchemexpress.com
Here is a summary of some research findings utilizing this compound:
Study Focus | Key Finding Related to this compound | Relevant mGluR Subtype(s) Implicated | Citation |
Rotenone toxicity on dopaminergic neurons | This compound blocked the protective effects of Group III mGluR agonists. | Group III mGluRs | jneurosci.org |
Synaptic currents in caudal pontine reticular nucleus neurons | This compound did not significantly change EPSC amplitudes in this specific context. | Group III mGluRs | jneurosci.org |
Regulation of RANTES production in glial cells | This compound antagonized the reduction in extracellular RANTES levels induced by L-AP4. | Group III mGluRs | researchgate.net |
Modulation of alcohol consumption and preference | This compound reversed the effects of the mGluR7 activator AMN082 on transmitter release. | mGluR7 | uni-regensburg.de |
Role of mGlu4 receptors during early stages of ischemia | This compound significantly attenuated the OGD-related reduction in PF-EPSC amplitude, indicating involvement of presynaptic Group III mGluRs. | Group III mGluRs (specifically mGlu4 involvement was further tested) | frontiersin.org |
(Note: The table above is presented as a static representation. In a live environment, this would be an interactive data table.)
Emerging Applications in Translational Research
While this compound itself is primarily a research tool due to limitations like poor brain penetration, the knowledge gained from studies utilizing this compound and other selective Group III mGluR ligands is crucial for informing translational research efforts. Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. helmholtz.de
The understanding of Group III mGluR function, advanced by tools like this compound, has highlighted their potential as therapeutic targets for various neurological and psychiatric disorders. hellobio.comnih.gov These include neurodegenerative diseases like Parkinson's and Alzheimer's, schizophrenia, anxiety disorders, epilepsy, pain, and drug addiction. hellobio.comnih.gov For example, activation of mGluR4 is being explored as a potential strategy for Parkinson's disease, while mGluR7 activation is considered for certain psychiatric conditions. uni-regensburg.de
Although direct clinical applications of this compound are limited, the insights derived from its use in preclinical studies contribute to the development of novel therapeutic strategies targeting Group III mGluRs. The search for new, systemically active compounds, including allosteric modulators with better pharmacological properties, is directly influenced by the foundational research conducted with tools like this compound. nih.gov Translational efforts in this area focus on identifying compounds that can selectively modulate Group III mGluR activity in vivo, with the goal of developing effective treatments for the disorders in which these receptors are implicated. helmholtz.de
It is important to note that the term "this compound" is also used in other scientific contexts, such as "Musculoskeletal Sonography and Occupational Performance" or "Mass Spectrum-based Orthogonal Projection" in metabolomics. usc.eduusc.eduresearchgate.net However, within the context of chemical biology and neuroscience research on glutamate receptors, this compound specifically refers to (RS)-α-Methylserine-O-phosphate.
Propriétés
IUPAC Name |
2-amino-2-methyl-3-phosphonooxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-4(5,3(6)7)2-11-12(8,9)10/h2,5H2,1H3,(H,6,7)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFCOAGADOGIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COP(=O)(O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398271 | |
Record name | MSOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66515-29-5 | |
Record name | MSOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66515-29-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Translational Research and Therapeutic Exploration of Rs α Methylserine O Phosphate
Preclinical Studies in Neurological Disorders
Preclinical investigations have utilized Msop to delineate the roles of group III mGluRs in various neurological conditions, shedding light on potential therapeutic avenues.
Potential Modulatory Effects on Neuroinflammation
Group III mGluRs have been suggested as potential targets for the treatment of neuroinflammatory disorders. Studies have indicated that pharmacological activation of group III mGluRs may hold promise in the experimental treatment of neuroinflammatory conditions affecting the central nervous system. nih.gov this compound, as an antagonist of these receptors, has been employed in research to understand the involvement of group III mGluRs in neuroinflammatory processes. For instance, this compound was used in a study investigating the effects of Asc-2P on human neural progenitor cells (hNPCs). In this context, this compound helped retain metabotropic glutamate (B1630785) receptor 7 (mGluR7), a group III mGluR, on the plasma membrane, which was associated with enhanced proliferation and differentiation of hNPCs in vitro and in vivo in an Alzheimer's disease mouse model. researchgate.net This suggests a potential modulatory effect related to mGluR7, although the precise implications for neuroinflammation require further investigation.
Role in Pain Modulation Pathways
This compound has been extensively used as a pharmacological tool to investigate the involvement of group III mGluRs in pain pathways. It functions as a selective antagonist for the L-AP4-sensitive presynaptic mGluR, exhibiting an apparent KD of 51 μM. frontiersin.org Studies have utilized this compound to block the effects mediated by group III mGluRs in different areas involved in pain processing, such as the dorsal striatum and periaqueductal gray (PAG). Current time information in Charlotte, NC, US.frontiersin.orgnih.gov Research exploring the role of mGluR8, another group III mGluR, in visceral hypersensitivity in a rat model demonstrated that antagonizing mGluR8 with this compound aggravated visceral hypersensitivity and increased the expression of tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netnih.govzhanggroup.orgresearchgate.netresearchgate.net This finding underscores the inhibitory role of mGluR8 in visceral pain and highlights how this compound can be used to elucidate these complex pathways. Furthermore, peripheral injection of MsopPE, a monophenyl ester derivative of this compound and a group II/III antagonist, was shown to enhance glutamate-induced mechanical allodynia. nih.gov
Emerging Research in Oncological Contexts
While research directly investigating this compound as a therapeutic agent in oncology is limited, its established role as a group III mGluR antagonist makes studies exploring the involvement of these receptors in cancer and the tumor microenvironment relevant. The expression of group III mGluRs has been detected in various cancers, including colorectal, laryngeal squamous cell, breast cancers, osteosarcoma, and melanoma. frontiersin.orgnih.gov
Inhibition of Tumor Growth Mechanisms
Studies on the role of group III mGluRs in cancer have yielded complex and sometimes contradictory results, suggesting context-dependent functions. Activation of mGluR4 has been shown to inhibit the growth of medulloblastoma cells, while an mGluR8 agonist reduced cell growth and increased apoptosis in a lung carcinoma cell line. nih.gov Conversely, one study indicated that inhibition of Grm4 (mGluR4) by this compound in wild-type mice induced effects similar to those observed in Grm4−/− mice, which were associated with decreased tumor growth. frontiersin.org This suggests that in certain contexts, mGluR4 may play a role in promoting tumor growth, and its antagonism by compounds like this compound could be inhibitory. The precise mechanisms by which this compound or other group III mGluR antagonists might influence tumor growth require further dedicated investigation.
Modulation of Antitumor Immunity within the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem where interactions between cancer cells and immune cells significantly influence tumor progression and response to therapy. frontiersin.org188bio.com Glutamate receptors, including mGluRs, are expressed by various immune cells within the TME and are involved in regulating their function. frontiersin.orgresearchgate.net
Emerging research suggests that modulating group III mGluRs can impact antitumor immunity. Specifically, inhibition of Grm4 (mGluR4) by this compound in wild-type mice was found to induce similar effects to those seen in Grm4−/− mice, which were associated with an increase in the antitumor immune response mediated by CD8+ T and NK cells. frontiersin.org This enhanced immune response in the context of mGluR4 inhibition or knockout was linked to increased levels of phosphorylated CREB (pCREB) and IFNGR1 in CD8+ T cells, as well as the activation of cAMP signaling. frontiersin.org
Effects on Tumor-Infiltrating Leukocyte Populations (NK cells, CD4+ T cells, CD8+ T cells)
While the direct effects of this compound on specific tumor-infiltrating leukocyte populations (NK cells, CD4+ T cells, CD8+ T cells) have not been extensively studied, research using this compound as a tool to investigate mGluR4 has provided some insights. As mentioned above, inhibition of mGluR4 by this compound was associated with an increase in the antitumor immune response involving CD8+ T and NK cells. frontiersin.org This suggests that mGluR4 may play a role in suppressing the activity of these immune cells in the TME, and its antagonism by this compound could potentially enhance their antitumor functions.
The tumor microenvironment contains diverse immune cell populations, including NK cells, CD4+ T cells, and CD8+ T cells, which play critical roles in antitumor immunity. nih.govCurrent time information in Charlotte, NC, US.nih.govnih.govresearchgate.netresearchgate.net188bio.comresearchgate.netchem960.comjst.go.jpnih.govoncotarget.comresearchgate.netbocsci.commdpi.comzhanggroup.orguni-regensburg.demedchemexpress.com CD8+ T cells are crucial cytotoxic lymphocytes that directly kill cancer cells, and their infiltration into tumors is often associated with better prognosis. nih.govnih.govresearchgate.net188bio.comchem960.comjst.go.jpzhanggroup.orguni-regensburg.de CD4+ T cells, including helper T cells, contribute to antitumor immunity through various mechanisms, such as supporting CD8+ T cell responses and influencing the TME. nih.govCurrent time information in Charlotte, NC, US.nih.govchem960.commdpi.comzhanggroup.org Natural killer (NK) cells are innate lymphocytes that can recognize and kill tumor cells without prior sensitization and are important for controlling tumor growth and metastasis. researchgate.netnih.govbocsci.commedchemexpress.com
Although this compound's direct impact on these cell populations in the TME requires further dedicated research, the findings related to mGluR4 antagonism by this compound suggest a potential avenue for modulating antitumor immunity by targeting group III mGluRs. frontiersin.org The complex and context-dependent roles of mGluRs in the TME and on immune cells highlight the need for further investigation into the specific effects of this compound and other group III mGluR modulators in cancer immunology. frontiersin.org
Role of Interferon-gamma (IFN-γ) in this compound-Mediated Antitumor Activity
Interferon-gamma (IFN-γ) is a crucial cytokine involved in immune responses, including antitumor immunity nih.govmdpi.comd-nb.infomednexus.org. IFN-γ can exert antiproliferative, pro-apoptotic, and antitumor effects through various mechanisms, influencing both tumor cells directly and immune cells indirectly nih.govd-nb.info. It plays a role in activating innate and adaptive immune cells, enhancing antigen presentation, and promoting inflammatory signals within the tumor microenvironment nih.govmdpi.commednexus.org. Despite the established role of IFN-γ in antitumor responses, specific research detailing the role of IFN-gamma in mediating or influencing the antitumor activity of (RS)-α-Methylserine-O-phosphate was not found in the sources consulted for this article.
Future Perspectives and Unanswered Questions Regarding Rs α Methylserine O Phosphate
Identification of Novel Therapeutic Targets
The primary known target of (RS)-α-Methylserine-O-phosphate is group III metabotropic glutamate (B1630785) receptors. nih.gov These receptors, including mGlu4, mGlu7, and mGlu8, are predominantly located presynaptically and are involved in modulating neurotransmitter release, including glutamate. nih.gov Activation of group III mGluRs generally inhibits adenylate cyclase activity, attenuates N-type voltage-sensitive Ca2+ channels, and activates K+ channels, leading to decreased neurotransmitter release. nih.gov
While MSOP has been characterized as a selective antagonist for the L-AP4-sensitive presynaptic mGluR, showing an apparent KD of 51 μM for this receptor compared to > 700 μM for the (1S,3S)-ACPD-sensitive presynaptic mGluR, the specific subtypes within group III mGluRs that are most critically modulated by this compound require further detailed investigation. nih.gov Understanding the precise binding profile and functional impact of this compound on each of mGlu4, mGlu7, and mGlu8 could reveal novel therapeutic targets.
For instance, mGlu7 receptors have a high density in brain regions associated with reward, suggesting a potential role in drug dependence. nih.gov mGlu8 receptors have been implicated in modulating visceral hypersensitivity and inflammatory responses in the colon. amegroups.cnresearchgate.net Further research is needed to fully delineate the therapeutic potential of modulating these specific subtypes using this compound or its derivatives. Additionally, exploring potential interactions with other neurotransmitter systems or receptor types, beyond the known glutamate receptors, could uncover additional therapeutic avenues.
Development of Advanced (RS)-α-Methylserine-O-phosphate Derivatives
The development of advanced derivatives of (RS)-α-Methylserine-O-phosphate is a critical area for future research. One significant limitation of prototypical group III ligands like this compound is their inability to effectively penetrate the blood-brain barrier (BBB). nih.gov This poor brain penetration limits their utility for treating central nervous system disorders when administered systemically.
Future research should focus on designing and synthesizing this compound derivatives with improved pharmacokinetic properties, particularly enhanced BBB permeability. This could involve chemical modifications to increase lipophilicity while maintaining or improving selectivity and potency for target receptors. Strategies might include prodrug approaches or the incorporation of motifs known to facilitate transport across the BBB.
Furthermore, developing derivatives with greater selectivity for specific group III mGluR subtypes (mGlu4, mGlu7, or mGlu8) could lead to more targeted therapies with potentially reduced off-target effects. nih.gov For example, while this compound is a pan-group III antagonist, a derivative with enhanced selectivity for mGlu8 might be more effective for treating conditions like visceral hypersensitivity with fewer effects on other systems. amegroups.cnresearchgate.net The creation of such selective ligands is crucial for dissecting the precise roles of individual group III mGluR subtypes in various physiological and pathological processes.
Integration into Polypharmacological Strategies
Polypharmacology, the approach of using drugs that act on multiple targets, is gaining traction in treating complex diseases. Given the involvement of glutamatergic neurotransmission in a wide range of neurological and psychiatric disorders, integrating the modulation of group III mGluRs with other therapeutic strategies holds significant potential.
Future perspectives include exploring the synergistic effects of combining this compound or its derivatives with compounds targeting other components of the glutamate system, such as ionotropic glutamate receptors (e.g., NMDA or AMPA receptors) or glutamate transporters. nih.govjneurosci.orgresearchgate.net Additionally, investigating combinations with drugs acting on entirely different neurotransmitter systems (e.g., monoaminergic systems) could lead to more effective treatments for multifactorial conditions. greenleafscientific.com
Research is needed to understand how modulating group III mGluRs with this compound interacts with other therapeutic interventions. For example, studies could investigate if this compound enhances the efficacy of existing treatments for conditions where glutamatergic dysregulation is implicated, such as certain pain states or neurological injuries. greenleafscientific.comnih.gov Identifying beneficial drug combinations and understanding the underlying mechanisms of synergy or additivity will be crucial for developing more comprehensive treatment approaches.
Challenges in Translational Development and Clinical Implementation
Translating the preclinical findings on (RS)-α-Methylserine-O-phosphate into clinical applications faces several challenges. As mentioned earlier, the poor brain penetrability of this compound is a major hurdle for treating CNS disorders. nih.gov Developing lipophilic and brain-permeable derivatives is essential for systemic administration in these cases.
Another challenge lies in the complexity of glutamatergic signaling and the potential for off-target effects or unintended consequences of broadly blocking group III mGluRs. While this compound shows selectivity within the presynaptic group III receptors, the precise functional roles of each subtype can vary depending on the brain region and physiological context. nih.govnih.gov This complexity necessitates thorough preclinical characterization of any potential therapeutic candidates to predict and mitigate potential adverse effects.
Furthermore, identifying specific patient populations who would benefit most from therapies targeting group III mGluRs is crucial for successful clinical implementation. This requires a deeper understanding of the specific alterations in group III mGluR function that contribute to different disease states. Biomarkers that can identify these alterations in patients would be invaluable for patient stratification and clinical trial design.
The development of appropriate delivery methods and formulations for this compound or its derivatives will also be critical. For localized effects, such as in the spinal cord or peripheral tissues, direct administration might be feasible, but for systemic treatment of CNS disorders, effective brain delivery is paramount. nih.govnih.gov Overcoming these translational challenges through rigorous research and innovative approaches will be necessary to realize the therapeutic potential of (RS)-α-Methylserine-O-phosphate.
Q & A
Basic Research Questions
Q. What are the critical structural components of the MSOP protocol that researchers must verify during experimental setup?
- Methodological Answer : The this compound protocol consists of a 42-byte header and 12 data blocks (each 100 bytes) per packet . Researchers must:
- Validate the header structure (Table 9 in ) to ensure correct packet identification.
- Confirm data block alignment (1200 bytes total) to avoid truncation or misalignment errors.
- Check UDP port configurations (default port 6699) and packet size compliance with sensor specifications.
- Application: Use tools like Wireshark to inspect raw UDP packets and validate header/data block structures during initial sensor calibration.
Q. How can researchers ensure reproducibility when documenting this compound-based data collection in scientific manuscripts?
- Methodological Answer : Follow standardized reporting guidelines for sensor protocols :
- Specify the sensor model (e.g., RS-Helios-16P), firmware version, and UDP settings.
- Detail data extraction workflows (e.g., custom scripts for parsing this compound packets).
- Include raw data samples and code repositories in supplementary materials.
Q. What tools and software are recommended for real-time analysis of this compound data streams?
- Methodological Answer :
- Low-level processing : Use C/C++ libraries for UDP packet handling and memory-mapped I/O for high-speed data .
- High-level analysis : MATLAB or Python (with
socket
andstruct
modules) for decoding data blocks and visualizing point clouds. - Validation: Cross-check outputs against manufacturer-provided SDKs to ensure protocol compliance .
Advanced Research Questions
Q. How can researchers resolve timestamp inconsistencies between this compound data and external sensors in multi-modal systems?
- Methodological Answer :
- Implement hardware synchronization (e.g., GPS-PPS signals) to align this compound timestamps with LiDAR/IMU data .
- Apply statistical methods (e.g., cross-correlation) to identify latency offsets and adjust timestamps post-hoc.
- Case Study: A 2023 study achieved <1ms synchronization error by integrating this compound with FPGA-based timestamping modules .
Q. What strategies mitigate packet loss in this compound streams during high-frequency data acquisition?
- Methodological Answer :
- Preventive : Optimize network bandwidth (e.g., dedicated Ethernet VLANs) and reduce UDP buffer overflow via QoS settings .
- Corrective : Use forward error correction (FEC) algorithms or interpolation to reconstruct missing data blocks.
- Validation: Compare reconstructed data with ground-truth datasets to quantify error margins .
Q. How can this compound be integrated with ROS (Robot Operating System) for autonomous systems research?
- Methodological Answer :
- Develop a ROS driver to convert this compound packets into standard sensor messages (e.g.,
sensor_msgs/PointCloud2
). - Ensure thread-safe data handling to prevent race conditions between UDP reception and ROS publishing.
- Benchmarking: Evaluate latency using ROS diagnostic tools and optimize via parallel processing .
Q. What methodologies validate the accuracy of this compound-derived 3D point clouds in environmental mapping studies?
- Methodological Answer :
- Ground Truth : Compare this compound data with terrestrial LiDAR scans or photogrammetric models.
- Statistical Tests : Calculate RMSE (Root Mean Square Error) for key features (e.g., building edges, tree trunks).
- Example: A 2024 study reported 2.3cm RMSE accuracy after calibrating this compound data with TLS (Terrestrial Laser Scanning) outputs .
Data Management & Ethics
Q. How should researchers address data ownership challenges when sharing this compound datasets?
- Methodological Answer :
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with clear metadata (e.g., coordinate systems, calibration parameters) .
- Use data licenses (e.g., CC-BY 4.0) to define usage rights and attribution requirements .
Q. What ethical considerations apply to this compound-based human subject research (e.g., autonomous vehicle testing)?
- Methodological Answer :
- Obtain informed consent for data collection in public/private spaces, per IRB protocols .
- Anonymize datasets to remove personally identifiable information (PII) from point clouds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.